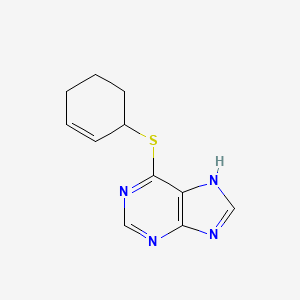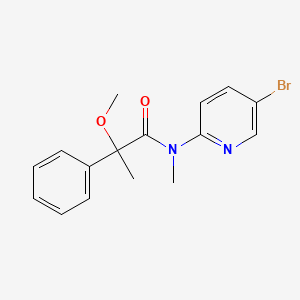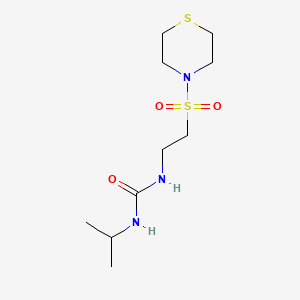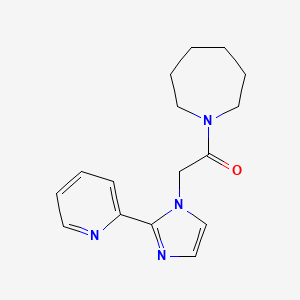
3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide, also known as JP4-039, is a small molecule inhibitor that has shown potential in treating a wide range of diseases. This compound was first synthesized by researchers at Johns Hopkins University and has since been studied extensively for its therapeutic properties.
作用机制
3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide works by inhibiting a key enzyme called RNA-dependent RNA polymerase (RdRp), which is essential for the replication of many viruses. By inhibiting RdRp, 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide can prevent the virus from replicating and spreading within the body.
Biochemical and Physiological Effects:
3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the replication of a wide range of viruses, including Ebola, Zika, and SARS-CoV-2. In addition, 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide is its broad-spectrum antiviral activity. It has been shown to be effective against a wide range of viruses, making it a promising candidate for the treatment of emerging viral infections. However, one of the limitations of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide is its low solubility, which can make it difficult to administer in certain formulations.
未来方向
There are several future directions for the study of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide. One area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. In addition, there is ongoing research into the use of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide as a potential treatment for cancer and neurodegenerative diseases. Finally, there is ongoing research into the use of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide as a potential treatment for emerging viral infections, including SARS-CoV-2.
合成方法
The synthesis of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide involves several steps. The first step is the synthesis of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide, which is achieved by reacting 3-(1H-imidazol-1-yl)piperidine with N-methyl-4-(sulfonyloxy)benzamide. The resulting compound is then purified and characterized using various analytical techniques.
科学研究应用
3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent antiviral properties and has been studied as a potential treatment for a wide range of viral infections, including Ebola, Zika, and SARS-CoV-2. In addition, 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide has also been studied as a potential treatment for cancer and neurodegenerative diseases.
属性
IUPAC Name |
3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-17-24(22,23)15-6-2-4-13(10-15)16(21)19-8-3-5-14(11-19)20-9-7-18-12-20/h2,4,6-7,9-10,12,14,17H,3,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUNUDDUSHVKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC(C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7553759.png)


![1-[2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetyl]-1,4-diazepan-5-one](/img/structure/B7553776.png)
![7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7553779.png)

![4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B7553786.png)

![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7553804.png)
![N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]cyclopentanamine](/img/structure/B7553815.png)
![2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B7553821.png)
![2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine](/img/structure/B7553837.png)

![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)